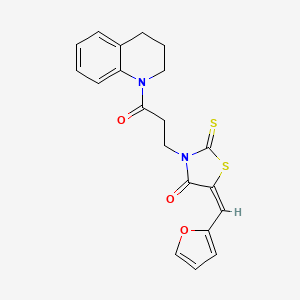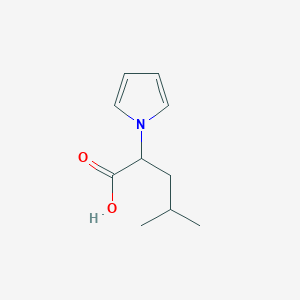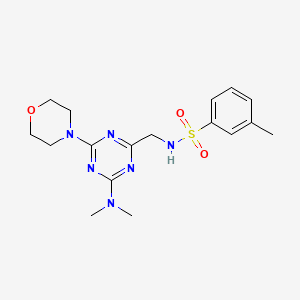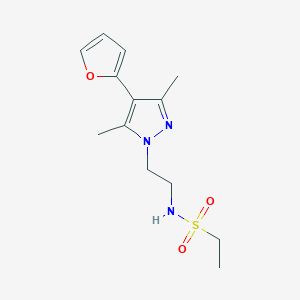
6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid is a chemical compound with the CAS Number: 1340192-88-2 . It has a molecular weight of 226.66 and its IUPAC name is 6-chloro-2-(1-pyrrolidinyl)nicotinic acid .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid is 1S/C10H11ClN2O2/c11-8-4-3-7 (10 (14)15)9 (12-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2, (H,14,15) . This indicates the presence of a pyrrolidine ring attached to a nicotinic acid molecule with a chlorine atom at the 6th position.Physical And Chemical Properties Analysis
6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid has a molecular weight of 226.66 . Its IUPAC name is 6-chloro-2-(1-pyrrolidinyl)nicotinic acid .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid, focusing on six unique fields:
Pharmaceutical Development
6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to be a building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. Researchers are investigating its role in the development of new drugs for conditions such as Alzheimer’s disease and schizophrenia due to its potential to modulate nicotinic acetylcholine receptors .
Neuropharmacology
In neuropharmacology, this compound is of interest due to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in the modulation of neurotransmission and cognitive functions. Studies are focusing on how 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid can influence these receptors to enhance cognitive performance and treat neurodegenerative diseases .
Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its chloro and pyrrolidinyl groups make it a versatile precursor for the synthesis of more complex molecules. This is particularly useful in the development of new chemical entities for various industrial applications, including agrochemicals and materials science .
Agricultural Chemistry
In agricultural chemistry, 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid is being studied for its potential use in the synthesis of novel agrochemicals. These agrochemicals could include herbicides, insecticides, and fungicides that are more effective and environmentally friendly. The compound’s ability to act as a precursor in the synthesis of these chemicals is of significant interest .
Material Science
Researchers in material science are exploring the use of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific desired characteristics, such as enhanced durability or conductivity .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard and in the development of analytical methods. Its well-defined chemical structure and properties make it an ideal candidate for calibrating instruments and validating analytical techniques, ensuring accuracy and reliability in various chemical analyses .
These applications highlight the versatility and importance of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid in scientific research and development across multiple fields. If you need more detailed information on any specific application, feel free to ask!
特性
IUPAC Name |
6-chloro-2-pyrrolidin-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(10(14)15)9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRJTRNEDJZVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)




![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)


![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)

![Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481458.png)
![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)
